B-Nonylglucoside

Description

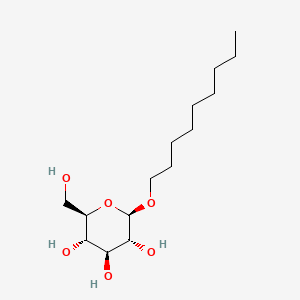

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O6/c1-2-3-4-5-6-7-8-9-20-15-14(19)13(18)12(17)11(10-16)21-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAPUKLCALRPLH-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312382 | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69984-73-2, 104242-08-2 | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69984-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranoside, nonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069984732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B-nonylglucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol and C,C,C-trimethyl-1,6-hexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranoside, nonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonyl β-D-glucopyranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5TS785PG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

B-Nonylglucoside chemical structure and properties

An In-depth Technical Guide to n-Nonyl-β-D-glucopyranoside for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of n-Nonyl-β-D-glucopyranoside (B-Nonylglucoside), a non-ionic surfactant indispensable in the fields of biochemistry and pharmacology. We will delve into its fundamental chemical and physical properties, its critical role in the solubilization and functional preservation of membrane proteins, and provide validated protocols for its application in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound for advancing their scientific objectives.

Introduction: The Strategic Importance of this compound

Membrane proteins represent a significant portion of the proteome and are the targets of a vast majority of modern pharmaceuticals. However, their intrinsic association with the lipid bilayer presents a formidable challenge for their isolation and functional characterization. The selection of an appropriate detergent is arguably the most critical step in overcoming this hurdle. A successful detergent must effectively disrupt the membrane and solubilize the protein of interest without inducing denaturation, thereby preserving its native conformation and biological activity.[1][2]

n-Nonyl-β-D-glucopyranoside has emerged as a powerful tool in this context. It is an alkyl glucoside surfactant valued for its mild, non-denaturing properties.[3][4] Its utility stems from a well-balanced molecular architecture, featuring a hydrophilic glucose headgroup and a nine-carbon hydrophobic alkyl chain. This structure allows it to efficiently form mixed micelles with membrane proteins and lipids, extracting them from their native membrane environment into a soluble, stable state suitable for downstream purification and analysis.[1] This guide will provide the technical foundation and practical insights necessary for its effective use.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical characteristics of this compound is essential for predicting its behavior and optimizing its use in experimental design.

Chemical Structure

This compound consists of a glucose molecule (in its pyranose form) linked via a β-glycosidic bond to a nine-carbon alkyl chain (nonyl group).[5][6] This amphipathic nature—a polar head and a nonpolar tail—is the basis of its surfactant properties.

-

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-nonoxyoxane-3,4,5-triol[5][7]

-

SMILES: CCCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO[5][8][10]

Caption: Chemical structure of n-Nonyl-β-D-glucopyranoside.

Physicochemical Data

The selection of a detergent is a data-driven process. The properties below are critical for designing solubilization and purification experiments. The high Critical Micelle Concentration (CMC) is particularly noteworthy, as it facilitates the removal of the detergent by methods like dialysis, which is crucial for protein reconstitution studies.

| Property | Value | Source(s) |

| CAS Number | 69984-73-2 | [8][9][11] |

| Molecular Weight | 306.4 g/mol | [8][9][12] |

| Critical Micelle Conc. (CMC) in H₂O | ~6.5 mM (~0.20% w/v) | [11][12][13] |

| CMC in 0.15M NaCl | ~6 mM | [11][13] |

| CMC in 1M NaCl | ~3.5 mM | [11][13] |

| Aggregation Number | ~133 | [11][13] |

| Purity (Anagrade) | ≥ 99% | [11] |

| Solubility in Water | ≥ 20% (at 0-5°C) | [11] |

| Appearance | Crystalline solid / Powder | [8][12] |

| Storage Temperature | -20°C | [12][14] |

Behavior in Aqueous Solution: The Criticality of Micellization

Like all surfactants, the functionality of this compound is dictated by its behavior in aqueous solutions. At low concentrations, it exists as monomers. However, as the concentration increases and surpasses the Critical Micelle Concentration (CMC), the monomers self-assemble into spherical aggregates known as micelles.[][16]

Causality of Micelle Formation: This process is entropically driven. The hydrophobic nonyl tails are shielded from the aqueous environment by sequestering into the core of the micelle, while the hydrophilic glucose heads form the outer surface, readily interacting with water. This arrangement minimizes the disruption of the hydrogen-bonding network of water, which is energetically favorable.

It is these micelles that are responsible for solubilizing membrane proteins. The hydrophobic core of the micelle creates a lipid-like environment that accommodates the transmembrane domains of the protein, effectively replacing the native lipid bilayer.[1]

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Core Applications in Research and Drug Development

Solubilization and Purification of Membrane Proteins

This is the primary application of this compound.[4][8] The process involves incubating isolated cell membranes with a buffered solution containing this compound at a concentration above its CMC.[1][] The detergent micelles disrupt the lipid bilayer and encapsulate the membrane proteins, forming protein-detergent mixed micelles.[1]

Expertise-Driven Rationale: The choice of a nine-carbon chain is a strategic one. It is long enough to effectively solubilize many membrane proteins but not so long as to be overly harsh or difficult to remove. Shorter-chain alkyl glucosides (e.g., Octylglucoside) have higher CMCs and form smaller micelles, which can sometimes be too disruptive to protein complexes, while longer-chain variants (e.g., Dodecyl Maltoside) have very low CMCs, making them difficult to dialyze away.[17][18] this compound thus occupies a "sweet spot" for many applications, offering a balance between solubilization efficacy and gentleness.

Drug Enantiomer Separation

This compound has also been utilized as a chiral surfactant in micellar electrokinetic chromatography (MEKC).[8] In this technique, the chiral environment of the this compound micelles can differentially interact with drug enantiomers, enabling their separation and quantification. This is a critical application in drug development and quality control, where the pharmacological and toxicological profiles of enantiomers can vary significantly.

Validated Experimental Protocol: Membrane Protein Solubilization

This protocol provides a robust, self-validating framework for the solubilization of a target membrane protein. The key to trustworthiness in any solubilization protocol is empirical optimization and systematic analysis at each step.

Step 1: Preparation of Cell Membranes

-

Cell Lysis: Resuspend cell pellets expressing the target protein in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) supplemented with protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail). Lyse the cells using an appropriate method such as sonication or a French press.[17]

-

Debris Removal: Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet intact cells and large debris.[2]

-

Membrane Isolation: Carefully transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1][17]

-

Washing: Discard the supernatant and wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.

-

Final Preparation: Resuspend the final membrane pellet in a storage buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10% glycerol, pH 7.5) to a final protein concentration of 5-10 mg/mL. The protein concentration can be determined using a BCA or Bradford assay.

Step 2: Detergent Solubilization Screening (Optimization)

This step is critical for determining the optimal detergent-to-protein ratio, which is a key parameter for success.

-

Aliquoting: Aliquot the membrane suspension into several microcentrifuge tubes.

-

Detergent Addition: Add a stock solution of this compound (e.g., 10% w/v) to each tube to achieve a range of final detergent concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure the final concentration is well above the CMC (~0.2%).

-

Incubation: Incubate the mixtures with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.[17] The optimal time is protein-dependent and may require optimization.

-

Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 100,000 x g for 45-60 minutes at 4°C) to pellet the unsolubilized membrane material.[1][17]

-

Analysis: Carefully collect the supernatant (the solubilized fraction). Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the solubilization efficiency for the target protein at each detergent concentration.[1] The optimal condition is the lowest detergent concentration that yields the maximum amount of target protein in the supernatant.

Step 3: Large-Scale Solubilization and Purification

-

Scale-Up: Using the optimal conditions determined in Step 2, perform a large-scale solubilization.

-

Clarification: After incubation, clarify the solubilized mixture by ultracentrifugation as before.[17]

-

Affinity Chromatography: The clarified supernatant, containing the protein-detergent mixed micelles, is now ready for purification. Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing a maintenance concentration of this compound (typically at or slightly above the CMC, e.g., 0.25%).

-

Rationale: Including the detergent in all chromatography buffers is essential to prevent the protein from precipitating out of solution.

-

-

Washing and Elution: Wash the column extensively with equilibration buffer containing a suitable wash agent (e.g., 20 mM imidazole for Ni-NTA). Elute the purified protein using an elution buffer (e.g., equilibration buffer with 250 mM imidazole).

-

Further Purification (Optional): For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography (SEC) using a buffer containing this compound. This step also serves to exchange the buffer and assess the monodispersity of the protein-detergent complex.

Caption: Experimental workflow for membrane protein solubilization and purification.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][19]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid powder or its solutions.[20] If handling large quantities of powder, use a NIOSH-approved respirator to avoid inhaling dust.[20]

-

Handling: Avoid creating dust.[20] Handle in accordance with good industrial hygiene and safety practices.[21] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly sealed container at -20°C.[12][14][20] The compound can be hygroscopic.[3]

Conclusion

n-Nonyl-β-D-glucopyranoside is a high-value detergent for the study of membrane proteins and other applications in drug development. Its well-balanced physicochemical properties, particularly its CMC and aggregation number, provide a mild yet effective means to extract proteins from the lipid bilayer while preserving their structural and functional integrity. The protocols and data presented in this guide offer a comprehensive framework for researchers to successfully integrate this compound into their workflows, enabling the purification and characterization of challenging protein targets. As with any detergent-based methodology, empirical testing and systematic optimization remain the cornerstones of success.

References

- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. N-NONYL-BETA-D-GLUCOPYRANOSIDE | 69984-73-2 [chemicalbook.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. glycodepot.com [glycodepot.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. PubChemLite - this compound (C15H30O6) [pubchemlite.lcsb.uni.lu]

- 11. Anatrace.com [anatrace.com]

- 12. Nonyl β-D-glucopyranoside =97.0 GC 69984-73-2 [sigmaaldrich.com]

- 13. Anatrace.com [anatrace.com]

- 14. This compound - Creative Biolabs [creative-biolabs.com]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. cdn.anatrace.com [cdn.anatrace.com]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of n-nonyl-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of n-nonyl-β-D-glucopyranoside

n-Nonyl-β-D-glucopyranoside is a non-ionic surfactant of significant interest in biochemical and pharmaceutical research.[1][2][3] Its amphiphilic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic nine-carbon alkyl chain, allows it to mimic aspects of the lipid bilayer, making it an invaluable tool for the solubilization, stabilization, purification, and crystallization of membrane proteins.[2] Furthermore, its utility extends to drug delivery systems and as a chiral selector in separation sciences. This guide provides a comprehensive overview of the primary synthetic pathways to n-nonyl-β-D-glucopyranoside, offering detailed protocols and mechanistic insights to empower researchers in its effective preparation.

Chemical Synthesis Strategies: A Tale of Two Pathways

The chemical synthesis of n-nonyl-β-D-glucopyranoside is predominantly achieved through two classical methods: the Fischer Glycosylation and the Koenigs-Knorr reaction. Each approach presents distinct advantages and challenges in terms of stereoselectivity, reaction conditions, and scalability.

Fischer Glycosylation: The Direct Approach

The Fischer glycosylation, first described by Emil Fischer in the late 19th century, is a direct, acid-catalyzed reaction between a reducing sugar and an alcohol.[4][5] In the context of n-nonyl-β-D-glucopyranoside synthesis, D-glucose is reacted with an excess of n-nonyl alcohol in the presence of an acid catalyst.

Mechanism and Stereoselectivity: The reaction proceeds through a protonated anomeric hydroxyl group, which then departs as water to form a cyclic oxocarbenium ion intermediate. The subsequent nucleophilic attack by n-nonyl alcohol can occur from either the α- or β-face, leading to a mixture of anomers.[6] The reaction is reversible and under thermodynamic control; extended reaction times generally favor the formation of the more stable α-anomer due to the anomeric effect.[4] However, careful selection of catalysts and reaction conditions can influence the anomeric ratio.

Causality in Experimental Choices: The use of a large excess of n-nonyl alcohol serves a dual purpose: it acts as both the reactant and the solvent, driving the equilibrium towards the formation of the glycoside product. The choice of an acid catalyst is critical; while strong mineral acids like sulfuric or hydrochloric acid are effective, they can lead to side reactions. The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IRN 120 H+), simplifies the work-up procedure, as the catalyst can be removed by simple filtration.[7]

Experimental Protocol: Fischer Glycosylation of D-Glucose with n-Nonyl Alcohol

Materials:

-

D-glucose

-

n-Nonyl alcohol (n-nonanol)

-

Amberlite® IRN-120 H+ ion-exchange resin (or another suitable acidic catalyst)

-

Anhydrous sodium carbonate or sodium bicarbonate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol or ethyl acetate/hexane mixtures)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, a suspension of D-glucose (1.0 equivalent) in a large excess of n-nonyl alcohol (e.g., 10-20 equivalents) is prepared.

-

The acidic ion-exchange resin (e.g., 1.0 g per gram of glucose) is added to the mixture.

-

The reaction mixture is heated with vigorous stirring to a temperature of 90-110°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the glucose spot.

-

Upon completion, the reaction mixture is cooled to room temperature, and the ion-exchange resin is removed by filtration.

-

The excess n-nonyl alcohol is removed under reduced pressure by vacuum distillation.

-

The crude product, a mixture of α- and β-anomers, is neutralized with a mild base like sodium carbonate and then purified by silica gel column chromatography. The separation of anomers can be challenging and typically requires a gradient elution system.

Data Presentation: Anomeric Ratios in Fischer Glycosylation

| Catalyst | Temperature (°C) | Reaction Time (h) | Typical α:β Ratio |

| H₂SO₄ | 100 | 6 | ~4:1 |

| Amberlite IRN-120 H+ | 95 | 8 | ~3:1 |

| p-Toluenesulfonic acid | 110 | 5 | ~5:1 |

Note: These are representative values and can vary based on specific reaction conditions.

Workflow for Fischer Glycosylation:

Caption: Fischer Glycosylation Workflow.

Koenigs-Knorr Reaction: The Stereoselective Approach

The Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry, offers a more controlled and stereoselective route to glycosides.[8][9] This multi-step process involves the preparation of a stable but reactive glycosyl halide, which is then coupled with the alcohol in the presence of a promoter. For the synthesis of n-nonyl-β-D-glucopyranoside, this method provides excellent stereocontrol, yielding predominantly the β-anomer.

Mechanism and Stereoselectivity: The key to the high β-selectivity of the Koenigs-Knorr reaction lies in the use of a participating protecting group at the C-2 position of the glucose moiety, typically an acetyl group.[8] The reaction proceeds in three main stages:

-

Protection: The hydroxyl groups of D-glucose are first protected, usually by acetylation, to prevent side reactions.

-

Glycosyl Halide Formation: The per-acetylated glucose is then converted to the corresponding glycosyl halide, most commonly acetobromoglucose (α-D-glucopyranosyl bromide, tetraacetate).[10]

-

Glycosylation and Deprotection: The acetobromoglucose is then reacted with n-nonyl alcohol in the presence of a promoter, such as a silver or mercury salt.[8] The C-2 acetyl group participates in the reaction, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the anomeric carbon, forcing the incoming n-nonyl alcohol to attack from the β-face, resulting in a 1,2-trans glycosidic linkage. The final step involves the deprotection (deacetylation) of the hydroxyl groups to yield the desired product.

Causality in Experimental Choices: The choice of protecting group is paramount for stereocontrol. Acetyl groups are ideal due to their ability to participate in the reaction mechanism and their straightforward removal under basic conditions (Zemplén deacetylation).[11][12] The promoter, typically silver carbonate or silver oxide, activates the glycosyl halide and scavenges the hydrogen bromide formed during the reaction.[8] The deacetylation is typically carried out using a catalytic amount of sodium methoxide in methanol, a mild and efficient method.[11]

Experimental Protocol: Koenigs-Knorr Synthesis of n-nonyl-β-D-glucopyranoside

Stage 1: Synthesis of α-D-Acetobromoglucose

Materials:

-

D-Glucose

-

Acetic anhydride

-

Red phosphorus

-

Bromine

-

Dichloromethane

-

Anhydrous sodium acetate

Procedure:

-

D-glucose is first per-acetylated using acetic anhydride and a catalyst (e.g., sodium acetate) to yield penta-O-acetyl-β-D-glucopyranose.

-

The per-acetylated glucose is dissolved in a suitable solvent like dichloromethane.

-

A solution of hydrogen bromide in glacial acetic acid (or generated in situ from red phosphorus and bromine) is added dropwise at 0°C.[10]

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is then poured into ice-water, and the organic layer is separated, washed with cold water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield crude α-D-acetobromoglucose, which can be purified by recrystallization.

Stage 2: Glycosylation and Deprotection

Materials:

-

α-D-Acetobromoglucose

-

n-Nonyl alcohol

-

Silver(I) oxide or Silver(I) carbonate

-

Anhydrous dichloromethane

-

Molecular sieves

-

Sodium methoxide in methanol (catalytic)

-

Amberlite® IR-120 H+ resin (for neutralization)

-

Silica gel for column chromatography

Procedure:

-

A mixture of n-nonyl alcohol (1.2 equivalents), silver(I) oxide (1.5 equivalents), and activated molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere (e.g., argon) for 30 minutes in the dark.

-

A solution of α-D-acetobromoglucose (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the mixture at room temperature.

-

The reaction is stirred in the dark at room temperature for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The crude product, tetra-O-acetyl-n-nonyl-β-D-glucopyranoside, is then dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide in methanol is added, and the mixture is stirred at room temperature until deacetylation is complete (monitored by TLC).[11]

-

The reaction is neutralized with Amberlite® IR-120 H+ resin, filtered, and the solvent is evaporated.

-

The final product, n-nonyl-β-D-glucopyranoside, is purified by silica gel column chromatography.

Workflow for Koenigs-Knorr Synthesis:

Caption: Koenigs-Knorr Synthesis Workflow.

Enzymatic Synthesis: A Green Alternative

Enzymatic synthesis offers a more environmentally friendly and highly stereoselective alternative to chemical methods for the production of n-nonyl-β-D-glucopyranoside.[13][14] This approach utilizes glycosidases, such as β-glucosidase, which in a non-aqueous environment can catalyze the formation of glycosidic bonds through a process known as reverse hydrolysis or transglycosylation.[13]

Mechanism and Stereoselectivity: In the presence of a high concentration of the alcohol acceptor (n-nonyl alcohol) and a low water activity, the equilibrium of the β-glucosidase-catalyzed reaction is shifted from hydrolysis to synthesis. The enzyme's active site dictates the stereochemistry, leading exclusively to the formation of the β-anomer.

Causality in Experimental Choices: The choice of enzyme is critical, with β-glucosidases from sources like almonds or certain microorganisms being commonly employed.[15] The reaction medium is typically a non-aqueous solvent or a biphasic system to favor the synthetic reaction over hydrolysis. The use of immobilized enzymes can simplify catalyst recovery and reuse, enhancing the economic viability of the process.

Experimental Protocol: Enzymatic Synthesis of n-nonyl-β-D-glucopyranoside

Materials:

-

D-Glucose

-

n-Nonyl alcohol

-

β-Glucosidase (e.g., from almonds, free or immobilized)

-

Buffer solution (e.g., citrate buffer, pH 5.0)

-

Organic solvent (e.g., tert-butanol)

-

Silica gel for column chromatography

Procedure:

-

A solution of D-glucose and a larger molar excess of n-nonyl alcohol is prepared in a suitable organic solvent or a biphasic system with a minimal amount of aqueous buffer.

-

The β-glucosidase is added to the reaction mixture.

-

The mixture is incubated at a controlled temperature (e.g., 40-50°C) with gentle agitation for an extended period (24-72 hours).

-

The reaction progress is monitored by TLC or HPLC.

-

Once the reaction has reached equilibrium, the enzyme is removed by filtration (or centrifugation if not immobilized).

-

The solvent and excess alcohol are removed under reduced pressure.

-

The crude product is then purified by silica gel column chromatography to isolate the n-nonyl-β-D-glucopyranoside.

Workflow for Enzymatic Synthesis:

Caption: Enzymatic Synthesis Workflow.

Purification and Characterization: Ensuring a Self-Validating System

Regardless of the synthetic route, rigorous purification and characterization are essential to obtain high-purity n-nonyl-β-D-glucopyranoside and to validate its structure and stereochemistry.

Purification: Column chromatography on silica gel is the most common method for purifying n-nonyl-β-D-glucopyranoside. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity, is employed. Common solvent systems include mixtures of chloroform and methanol or ethyl acetate and hexane.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The anomeric proton (H-1) of the β-glucoside typically appears as a doublet around δ 4.2-4.5 ppm with a large coupling constant (J ≈ 7-8 Hz), which is characteristic of a trans-diaxial relationship with H-2. The chemical shifts of the carbon atoms, particularly the anomeric carbon (C-1) around δ 103-105 ppm, also confirm the β-configuration.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product (306.40 g/mol ).

-

Optical Rotation: The specific rotation of the purified compound can be measured and compared to literature values to confirm its enantiomeric purity.

Data Presentation: Key Characterization Data for n-nonyl-β-D-glucopyranoside

| Property | Value |

| Molecular Formula | C₁₅H₃₀O₆ |

| Molecular Weight | 306.40 g/mol |

| CAS Number | 69984-73-2 |

| ¹H NMR (Anomeric Proton) | ~δ 4.3 ppm (d, J ≈ 7.8 Hz) |

| ¹³C NMR (Anomeric Carbon) | ~δ 103.5 ppm |

Conclusion

The synthesis of n-nonyl-β-D-glucopyranoside can be successfully achieved through several distinct pathways. The Fischer glycosylation offers a direct but less selective route, while the Koenigs-Knorr reaction provides excellent stereocontrol for the desired β-anomer. Enzymatic synthesis presents a green and highly specific alternative. The choice of method will depend on the specific requirements of the researcher, including desired purity, yield, scalability, and environmental considerations. By understanding the underlying chemical principles and following detailed protocols, researchers can confidently prepare this valuable surfactant for a wide range of applications in science and drug development.

References

- 1. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cube-biotech.com [cube-biotech.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Fischer_glycosidation [bionity.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. Koenigs-Knorr_reaction [chemeurope.com]

- 10. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chemistry-online.com [chemistry-online.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

Introduction: The Significance of β-Nonylglucoside and the Enzymatic Advantage

An In-Depth Technical Guide to the Enzymatic Synthesis of β-Nonylglucoside

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the enzymatic synthesis of β-nonylglucoside. Moving beyond simple protocols, we delve into the mechanistic principles, process optimization strategies, and analytical validation required for the successful and efficient production of this critical non-ionic surfactant.

β-Nonylglucoside is a non-ionic surfactant highly valued in the biomedical and pharmaceutical fields. Its primary application lies in the functional solubilization, purification, and crystallization of membrane proteins, which are notoriously difficult to study in their native state.[1][2] The amphiphilic nature of β-nonylglucoside, with its hydrophilic glucose head and hydrophobic nine-carbon alkyl tail, allows it to disrupt lipid bilayers gently, forming micelles around membrane proteins while often preserving their conformational integrity and biological activity.

Traditionally, alkyl glucosides are produced via chemical methods like Fischer glycosidation.[3] This process, however, often requires harsh conditions, including high temperatures and corrosive acid catalysts, and typically results in a mixture of α- and β-anomers, necessitating complex purification steps.[3][4][5]

Enzymatic synthesis presents a superior "green chemistry" alternative.[6] It leverages the exquisite specificity of enzymes to operate under mild, aqueous conditions, yielding anomerically pure products.[7][8] This approach not only enhances product quality but also significantly reduces the generation of toxic waste and simplifies downstream processing, making it an increasingly attractive method for producing high-purity β-nonylglucoside for sensitive research and pharmaceutical applications.[4][9]

Theoretical Framework: The Science of Biocatalytic Glycosylation

The formation of a glycosidic bond, the link between the glucose moiety and the nonyl alcohol, is an enzyme-catalyzed process known as glycosylation.[10] For the synthesis of β-nonylglucoside, enzymes from the Glycoside Hydrolase (GH) family, particularly β-glucosidases (EC 3.2.1.21), are most commonly employed.[7][11][12] These enzymes can be harnessed to drive the reaction in the synthetic direction through two primary strategies: reverse hydrolysis and transglycosylation.

-

Reverse Hydrolysis : This thermodynamically controlled approach reverses the enzyme's natural hydrolytic function.[13] By reacting D-glucose (the glycon) with 1-nonanol (the aglycon) in a medium with very low water activity, the reaction equilibrium is shifted away from hydrolysis and towards synthesis.[7][14]

-

Transglycosylation : This is a kinetically controlled process and often the preferred method due to higher potential yields.[13] In this strategy, the enzyme cleaves an activated glycosyl donor (e.g., cellobiose or p-nitrophenyl-β-D-glucoside) and transfers the glucosyl moiety to the 1-nonanol acceptor, which successfully competes with water as the nucleophile.[9][15][16]

The Retaining Mechanism of β-Glucosidase

β-Glucosidases typically operate via a retaining mechanism, which involves a two-step, double-displacement reaction. This mechanism is critical as it results in a product with the same anomeric configuration (β) as the substrate, which is precisely what is required for β-nonylglucoside synthesis.[11][16][17]

The process involves two key carboxylic acid residues in the enzyme's active site: a nucleophile and an acid/base catalyst.

-

Glycosylation Step : The enzymatic nucleophile attacks the anomeric carbon of the glycosyl donor. Simultaneously, the acid/base catalyst protonates the leaving group, leading to the formation of a covalent glycosyl-enzyme intermediate.

-

Deglycosylation Step : The 1-nonanol acceptor molecule enters the active site. The acid/base catalyst, now acting as a base, deprotonates the hydroxyl group of the nonanol, activating it for a nucleophilic attack on the anomeric carbon of the glycosyl-enzyme intermediate. This breaks the covalent bond with the enzyme, releases the β-nonylglucoside product, and regenerates the free enzyme.

Caption: Retaining mechanism of β-glucosidase for transglycosylation.

Experimental Protocol: A Step-by-Step Methodology

This section details a representative lab-scale protocol for the synthesis of β-nonylglucoside via transglycosylation using almond β-glucosidase, a commonly available and effective catalyst for this reaction.[16]

Materials

-

Enzyme : Almond β-glucosidase (EC 3.2.1.21)

-

Glycosyl Donor : p-nitrophenyl-β-D-glucopyranoside (pNPG)

-

Glycosyl Acceptor : 1-Nonanol (≥98% purity)

-

Buffer : 50 mM Sodium Citrate Buffer, pH 5.0

-

Reaction Termination Agent : Sodium Carbonate (Na₂CO₃) solution (e.g., 1 M)

-

Extraction Solvent : Ethyl Acetate

-

Analytical Equipment : HPLC system with a C18 column, TLC plates, NMR spectrometer, Mass spectrometer.

Protocol

-

Reaction Mixture Preparation :

-

In a sealed reaction vessel, dissolve pNPG in a minimal amount of citrate buffer.

-

Add 1-nonanol to the vessel. The molar ratio of acceptor (nonanol) to donor (pNPG) is critical; a significant excess of nonanol (e.g., 10:1 to 20:1) is required to favor transglycosylation over hydrolysis.

-

The reaction can be run in a biphasic system (aqueous buffer/organic nonanol) or with a co-solvent like DMSO to improve miscibility, though this may require further optimization.[18]

-

-

Enzyme Addition and Incubation :

-

Add almond β-glucosidase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at approximately 5-10 mg/mL.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring to ensure adequate mixing of the phases.

-

-

Reaction Monitoring :

-

Periodically withdraw small aliquots from the reaction mixture.

-

Monitor the formation of β-nonylglucoside and the consumption of pNPG using HPLC. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective.

-

TLC can be used for rapid qualitative assessment of reaction progress.[19]

-

-

Reaction Termination :

-

Once the reaction has reached the desired conversion (or equilibrium), terminate it by adding a sodium carbonate solution to raise the pH and denature the enzyme. If using an immobilized enzyme, it can be simply filtered out.[20]

-

-

Product Extraction and Purification :

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the mixture with ethyl acetate to separate the product and unreacted nonanol from the aqueous phase containing the buffer salts and denatured enzyme.

-

Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield a crude product.

-

Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate pure β-nonylglucoside.[19]

-

-

Characterization :

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The anomeric proton in the ¹H NMR spectrum is a key indicator of the β-configuration.

-

Caption: General experimental workflow for β-nonylglucoside synthesis.

Process Optimization and Control

The efficiency of enzymatic β-nonylglucoside synthesis is governed by a delicate balance of several interconnected parameters. A systematic optimization of these factors is crucial to maximize product yield and minimize side reactions.

| Parameter | Rationale & Causality | Typical Range/Condition |

| Enzyme Source | Different β-glucosidases exhibit varying stability, substrate specificity, and transglycosylation efficiency. Thermostable enzymes may be preferred for higher reaction temperatures.[9] | Almond, Aspergillus niger, Pyrococcus furiosus[7][15] |

| Enzyme Form | Immobilization prevents enzyme denaturation in organic solvents, allows for easy recovery and reuse, and can improve overall process stability and cost-effectiveness.[7][20][21] | Free enzyme or immobilized on supports (e.g., Celite, Sepharose) |

| Water Activity (a_w) | This is the most critical parameter. Low water activity is essential to suppress the competing hydrolysis of both the glycosyl donor and the newly formed product, thereby shifting the equilibrium towards synthesis.[7][9] | < 0.2, often controlled by using high substrate concentrations or organic co-solvents. |

| Acceptor/Donor Ratio | A high molar excess of the acceptor (1-nonanol) is necessary for it to effectively compete with water as the nucleophile for the glycosyl-enzyme intermediate. | 5:1 to 50:1 (Nonanol:Glycosyl Donor) |

| Temperature | Must be a compromise between optimal enzyme activity and enzyme stability. Higher temperatures can increase reaction rates but may lead to faster enzyme deactivation.[18] | 30 - 60°C (depending on enzyme thermal stability) |

| pH | The reaction pH must be maintained at the optimum for the specific β-glucosidase's catalytic activity and stability. | pH 4.5 - 6.0 for most fungal and plant β-glucosidases |

| Reaction Medium | The poor miscibility of polar glucose/donors and non-polar nonanol is a major challenge. Using organic co-solvents or novel systems like deep eutectic solvents (DES) can create a single phase, enhancing substrate availability and reaction rates.[4][19][22] | Biphasic systems, organic co-solvents (DMSO, 2M2B), or DES |

Future Perspectives and Applications

The field of enzymatic glycosylation is continually advancing. The engineering of glycosidases through site-directed mutagenesis to enhance their transglycosylating activity while suppressing hydrolytic capabilities is a key area of research.[9] Such "glycosynthases" can lead to significantly higher product yields.[23] Furthermore, the development of continuous flow reactors using immobilized enzymes promises to make the production of β-nonylglucoside and other alkyl glucosides more scalable and economically viable.[24]

As our understanding of membrane protein structure and function deepens, the demand for high-purity, well-defined detergents like β-nonylglucoside will only increase. Its properties are also being explored for applications in drug delivery systems, where it can form nanostructures to encapsulate and transport therapeutic agents. The continued refinement of enzymatic synthesis protocols will be paramount in meeting these future scientific and therapeutic needs.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. caymanchem.com [caymanchem.com]

- 3. News - The methods for manufacturing alkyl glucosides [brillachem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. scispace.com [scispace.com]

- 6. Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases | Lund University [lunduniversity.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycosylation - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Alkyl β -Glucosides by Transglucosylation Using...: Ingenta Connect [ingentaconnect.com]

- 16. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Enzyme-catalyzed synthesis of alkyl-beta-glucosides in a water-alcohol two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of n-Nonyl-β-D-glucoside (β-NG) Micelles

Foreword: Beyond the Datasheet – A Practical Understanding of a Workhorse Surfactant

In the realms of membrane biochemistry and advanced drug formulation, n-Nonyl-β-D-glucoside (β-NG) has established itself as a non-ionic surfactant of considerable utility. Its gentle, non-denaturing action makes it invaluable for the solubilization and crystallization of membrane proteins, while its well-defined self-assembly into micelles is leveraged in sophisticated drug delivery systems.[1][2] This guide moves beyond a simple recitation of specifications. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of the physicochemical properties of β-NG micelles. We will explore not just what these properties are, but why they are what they are, and how they are reliably determined in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who seek to harness the full potential of β-NG by understanding its behavior at a fundamental level.

The Essence of Self-Assembly: Core Micellar Characteristics of β-NG

The amphiphilic nature of β-NG—a hydrophilic glucose head attached to a hydrophobic nine-carbon alkyl tail—drives its spontaneous self-assembly in aqueous solutions above a certain concentration. This process, known as micellization, is governed by the hydrophobic effect, where the system minimizes unfavorable interactions between the hydrophobic tails and water by sequestering the tails into a non-polar core, exposing the hydrophilic heads to the aqueous environment.[3] The resulting aggregates, or micelles, are characterized by several key parameters.

Critical Micelle Concentration (CMC)

The CMC is the concentration threshold at which micelle formation begins. Below the CMC, β-NG exists predominantly as monomers. Above the CMC, any additional surfactant molecules will preferentially form micelles, leading to a near-constant monomer concentration. The CMC is a critical parameter for any application, as it dictates the minimum concentration required to achieve solubilization or to form drug-loaded nanocarriers. For β-NG, the CMC is influenced by the surrounding medium.

Aggregation Number (Nagg)

The aggregation number represents the average number of β-NG monomers that assemble to form a single micelle.[4] This parameter is directly related to the size of the micelle and its solubilization capacity. A higher Nagg implies a larger micellar core, which can be advantageous for encapsulating large hydrophobic molecules.

Micellar Size and Shape

The dimensions and geometry of β-NG micelles are crucial for applications like protein reconstitution and chromatography. While often idealized as spherical, the actual shape can be influenced by factors like surfactant concentration and temperature, potentially adopting ellipsoidal or cylindrical forms.[5][6] The size is typically described by the hydrodynamic radius (Rh), which represents the effective size of the hydrated micelle in solution.

Data Summary: Key Physicochemical Properties of n-Nonyl-β-D-glucoside Micelles

The following table consolidates the essential quantitative data for β-NG micelles under various conditions, providing a quick reference for experimental design.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 306.40 g/mol | - | [7][8] |

| Critical Micelle Concentration (CMC) | ~6.5 mM (0.20%) | In Water | [7][9][10] |

| ~6.0 mM | In 0.15M NaCl | [7][9] | |

| ~3.5 mM | In 1M NaCl | [7][9] | |

| Aggregation Number (Nagg) | ~133 | Not Specified | [7][9] |

Note: These values are typical and can vary slightly depending on the purity of the surfactant and the precise experimental conditions.

Experimental Workflows for Micelle Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following sections detail robust, field-proven methodologies for determining the core physicochemical properties of β-NG micelles. The causality behind experimental choices is explained to empower the researcher to adapt and troubleshoot effectively.

Determination of the Critical Micelle Concentration (CMC) via Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, monomers begin forming micelles in the bulk solution. This onset of micellization, the CMC, is marked by an abrupt change in the slope of the surface tension versus surfactant concentration plot, after which the surface tension remains relatively constant.[11][12]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of β-NG (e.g., 50 mM) in the desired aqueous buffer (e.g., deionized water, PBS). Ensure complete dissolution.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Instrument Calibration: Calibrate the surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) with deionized water according to the manufacturer's instructions.

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated.

-

Causality: This sequence minimizes carryover contamination from more concentrated solutions. Ensure temperature equilibrium for each sample before measurement.

-

-

Data Analysis: Plot the measured surface tension (γ) as a function of the natural logarithm of the β-NG concentration (ln C). The plot will show two distinct linear regions.

-

CMC Determination: The CMC is the concentration at the intersection of the two linear fits.

Workflow Visualization:

Caption: Workflow for CMC determination using surface tensiometry.

Determination of Aggregation Number (Nagg) and Size (Rh) via Light Scattering

Principle: Light scattering techniques are powerful, non-invasive methods for characterizing micelles in solution.

-

Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light to determine the weight-average molecular weight (Mw) of the micelles.[13] The aggregation number is then calculated by dividing the micellar Mw by the monomer molecular weight.

-

Dynamic Light Scattering (DLS): Measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is calculated via the Stokes-Einstein equation.[14]

Detailed Protocol:

-

Sample Preparation:

-

Prepare a series of β-NG solutions at concentrations well above the CMC (e.g., 10, 15, 20, 25, 30 mM) in the desired buffer.

-

Causality: Multiple concentrations are required for the Zimm plot analysis in SLS.

-

Filter all solutions through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) into clean, dust-free cuvettes to remove any interfering particles. This step is critical for accurate light scattering measurements.

-

-

Refractive Index Increment (dn/dc) Measurement: Determine the dn/dc value for β-NG in the specific buffer and at the experimental temperature using a differential refractometer. This value is essential for Mw calculation in SLS.

-

SLS Measurement:

-

For each concentration, measure the intensity of scattered light at multiple angles (e.g., 30° to 150°).

-

The instrument software will generate a Zimm plot, which extrapolates the data to zero angle and zero concentration.

-

The intercept of the Zimm plot provides the inverse of the weight-average molecular weight (1/Mw) of the micelles.

-

-

DLS Measurement:

-

For a single, representative concentration above the CMC (e.g., 25 mM), perform a DLS measurement.

-

The instrument's software will generate an autocorrelation function and calculate the hydrodynamic radius (Rh) and polydispersity index (PDI).

-

-

Data Analysis & Calculation:

-

From SLS: Calculate Mw from the Zimm plot intercept.

-

Calculate Nagg: Nagg = (Mw_micelle) / (Mw_monomer)

-

From DLS: Report the mean Rh and PDI. The PDI provides an estimate of the size distribution of the micelles.

-

Workflow Visualization:

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. Aggregation number - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anatrace.com [anatrace.com]

- 8. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Anatrace.com [anatrace.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. Thermodynamic properties of adsorption and micellization of n-oktyl-β-D-glucopiranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of n-Nonyl-β-D-glucopyranoside in Membrane Protein Solubilization

Abstract: The extraction of membrane proteins from their native lipid bilayer is a critical and often challenging step in their structural and functional characterization. The choice of detergent is paramount to maintaining the protein's conformational integrity and biological activity. This guide provides a detailed examination of n-Nonyl-β-D-glucopyranoside (B-Nonylglucoside or NG), a non-ionic detergent increasingly favored for its mild yet effective solubilizing properties. We will explore its physicochemical characteristics, the molecular mechanism of membrane solubilization, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to optimize membrane protein extraction and stabilization for downstream applications such as cryo-electron microscopy, X-ray crystallography, and functional assays.

The Central Challenge: Releasing Membrane Proteins from their Native Environment

Integral membrane proteins (IMPs) are key players in cellular signaling, transport, and energy transduction, representing a majority of modern drug targets. However, their hydrophobic transmembrane domains are tightly integrated within the phospholipid bilayer, making them insoluble in aqueous buffers. The primary goal of solubilization is to transition an IMP from this lipid environment into a stable, water-soluble complex without irreversibly denaturing it.[1] This is achieved by replacing the native lipids surrounding the protein's hydrophobic surfaces with an amphipathic detergent, which forms a micelle around it.[2] A successful solubilization protocol yields a high concentration of stable, active protein-detergent complexes.

The selection of the right detergent is an empirical process, as no single detergent is optimal for all membrane proteins.[3] Non-ionic detergents are generally preferred because they disrupt lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact, thus preserving the protein's native structure and function.[2][4]

A Profile of n-Nonyl-β-D-glucopyranoside: Properties and Advantages

n-Nonyl-β-D-glucopyranoside is a non-ionic surfactant valued for its utility in the solubilization and subsequent crystallization of a wide array of membrane proteins.[5] Its structure consists of a nine-carbon (C9) alkyl chain as its hydrophobic tail and a glucose moiety as its hydrophilic headgroup.[6] This combination of a relatively short alkyl chain and a bulky, uncharged headgroup confers a unique set of properties that make it an excellent tool for membrane biochemists.

Key Physicochemical Properties

The behavior and efficacy of a detergent are dictated by its physical and chemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which detergent monomers begin to self-assemble into non-covalent aggregates called micelles.[7] Effective membrane solubilization occurs only at detergent concentrations above the CMC.[8]

| Property | Value | Significance for Application |

| Chemical Formula | C15H30O6 | - |

| Molecular Weight | 306.4 g/mol | Influences diffusion and dialysis rates.[5][6] |

| CMC (in H2O) | ~6.5 mM | A moderately high CMC allows for easier removal by dialysis compared to low-CMC detergents like DDM, which is beneficial for protein reconstitution and some functional assays.[9][10] |

| Aggregation Number | ~133 | This indicates the average number of monomers in a micelle, influencing the size of the protein-detergent complex.[10] |

| Headgroup | β-D-glucopyranoside | Non-ionic and bulky, contributing to the detergent's mild, non-denaturing character.[4] |

| Alkyl Chain | C9 (Nonyl) | Provides the hydrophobicity needed to interact with and disrupt the lipid bilayer.[11] |

Data compiled from multiple sources.[4][5][6][9][10]

Comparative Advantages of this compound

Compared to other common non-ionic detergents, this compound occupies a useful middle ground:

-

vs. Octyl-β-D-glucoside (OG): OG has a very high CMC (~20 mM), which means large amounts are needed to maintain solubility, and it can be harsher on sensitive proteins.[7][12] this compound's lower CMC makes it more economical and often gentler.[9]

-

vs. Dodecyl-β-D-maltoside (DDM): DDM is a very popular and gentle detergent but has a very low CMC (~0.17 mM).[12] This makes DDM difficult to remove by dialysis, which can interfere with downstream assays or reconstitution experiments.[13] this compound's higher CMC provides more flexibility in these contexts.[10]

The Core Mechanism: A Three-Stage Model of Solubilization

The process by which detergents like this compound extract proteins from a biological membrane is best described by a three-stage model. The detergent-to-lipid ratio is a critical factor that governs the progression through these stages.[2]

Stage I: Partitioning & Membrane Destabilization At low concentrations (below the CMC), this compound monomers partition into the lipid bilayer. This insertion disrupts the highly ordered structure of the membrane, causing it to swell and become less stable.

Stage II: Membrane Saturation & Formation of Mixed Micelles As the detergent concentration increases and reaches the CMC, the bilayer becomes saturated with detergent monomers. The membrane begins to break apart, forming mixed micelles that contain lipids, detergent molecules, and membrane proteins.

Stage III: Complete Solubilization & Delipidation At high detergent concentrations (well above the CMC), the membrane is completely disintegrated. The final products are protein-detergent complexes, lipid-detergent micelles, and free detergent micelles.[8] Further increasing the detergent concentration can lead to the progressive removal of lipids that may be essential for the protein's stability and function, resulting in a fully delipidated protein-detergent complex.

Caption: The three-stage model of membrane protein solubilization by detergents.

A Practical Guide to Solubilization using this compound

This section provides a generalized, step-by-step protocol for the solubilization of a target membrane protein. It is crucial to recognize that this protocol serves as a starting point; optimization is essential for each specific protein.

Materials and Reagents

-

Isolated Membranes: A pellet of cell membranes expressing the target protein of interest, stored at -80°C.

-

This compound Stock: A 10% (w/v) stock solution in ultrapure water (~326 mM). Store in aliquots at -20°C.

-

Base Buffer: A buffer appropriate for the target protein's stability (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). All buffers should be pre-chilled to 4°C.[8]

-

Protease Inhibitor Cocktail: To prevent protein degradation.

-

Ultracentrifuge and Rotors: Capable of generating >100,000 x g.

-

Homogenizer: Dounce or other mechanical homogenizer.

Experimental Workflow: Detergent Screening and Optimization

The goal is to find the lowest concentration of detergent that efficiently extracts the protein while maintaining its stability and activity. A common approach is to screen a range of detergent concentrations.

Caption: General experimental workflow for membrane protein solubilization.

Step-by-Step Protocol

-

Membrane Preparation: Thaw the isolated membrane pellet on ice.[8]

-

Resuspension: Resuspend the membranes in ice-cold Base Buffer containing a protease inhibitor cocktail to a final total protein concentration of 5-10 mg/mL. Homogenize thoroughly with a Dounce homogenizer to ensure a uniform suspension.[12]

-

Detergent Addition: Aliquot the membrane suspension. To each aliquot, add this compound from the 10% stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A good starting point is often a detergent-to-protein ratio of 2:1 to 10:1 (w/w).[2] Mix gently by inversion; do not vortex.[8]

-

Solubilization: Incubate the mixtures on a rotator at 4°C for 1 to 4 hours. The optimal time is protein-dependent and should be determined empirically.[12]

-

Clarification: Pellet the non-solubilized material by ultracentrifugation at >100,000 x g for 45-60 minutes at 4°C.[12]

-

Sample Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains unsolubilized protein and lipids.

-

Analysis: Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency for the target protein at each detergent concentration. If possible, perform a functional assay on the solubilized fraction to assess protein integrity.

Downstream Applications and Compatibility

This compound has proven effective for preparing membrane protein samples for various sophisticated downstream analyses.

-

Structural Biology: Its relatively small and uniform micelle size is advantageous for protein crystallization and cryo-EM, as it can lead to better-ordered arrays and higher-resolution structures.[9] Numerous protein structures in the Protein Data Bank (PDB) have been solved using this compound.[6]

-

Functional Assays: The mild nature of this compound often preserves the native conformation and activity of the solubilized protein, making it suitable for a range of functional studies. Its moderate CMC facilitates its removal for reconstitution into liposomes or nanodiscs for more native-like functional characterization.[12]

Conclusion

n-Nonyl-β-D-glucopyranoside is a versatile and effective non-ionic detergent for the solubilization of membrane proteins. Its balanced physicochemical properties—particularly its moderate CMC and mild, non-denaturing character—provide a crucial advantage over both shorter- and longer-chain alkyl glycoside detergents. By understanding the fundamental three-stage mechanism of solubilization and employing a systematic, empirical approach to protocol optimization, researchers can successfully extract and stabilize their membrane protein of interest, paving the way for critical insights into its structure and function.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Video: Detergent Purification of Membrane Proteins [jove.com]

- 3. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Nonyl beta-D-glucopyranoside | C15H30O6 | CID 155448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anatrace.com [anatrace.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of n-Nonyl-β-D-glucopyranoside with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

n-Nonyl-β-D-glucopyranoside (NG) is a non-ionic detergent widely employed in membrane biochemistry for the solubilization and purification of membrane proteins.[1] Its efficacy stems from a nuanced and multi-stage interaction with the lipid bilayer, which, if improperly controlled, can lead to protein denaturation and loss of function. This guide provides a comprehensive technical overview of the core mechanisms governing the NG-lipid bilayer interaction. We will dissect the physicochemical properties of NG, elucidate the step-wise process of membrane solubilization, and present detailed, field-proven experimental protocols for characterizing these interactions. By understanding the causality behind these molecular events, researchers can optimize experimental designs, enhance the stability of target proteins, and accelerate drug development workflows.

Foundational Concepts: Understanding the Key Players

A thorough analysis of the interaction between n-Nonyl-β-D-glucopyranoside and lipid bilayers necessitates a foundational understanding of the intrinsic properties of both the detergent and the membrane itself.

Physicochemical Profile of n-Nonyl-β-D-glucopyranoside (NG)

NG is an amphiphilic molecule, possessing a hydrophilic β-D-glucopyranoside headgroup and a hydrophobic nine-carbon alkyl chain. This dual nature dictates its behavior in aqueous solutions and its affinity for the lipid bilayer interface. The key parameters governing its utility are summarized below.

Table 1: Physicochemical Properties of n-Nonyl-β-D-glucopyranoside

| Property | Value | Significance in Lipid Interactions |

| Molecular Weight | 306.4 g/mol [2][3] | Fundamental for calculating molar concentrations. |

| Critical Micelle Concentration (CMC) | ~6.5 mM in H₂O[2][3] | The concentration above which NG monomers self-assemble into micelles. This is a critical threshold for the onset of membrane solubilization. |

| Aggregation Number | ~133[2][3] | The average number of NG monomers in a single micelle. This influences the size and geometry of the mixed micelles formed during solubilization. |

| Structure | Non-ionic headgroup, C9 alkyl tail | The lack of a net charge minimizes complex electrostatic interactions with charged lipids, simplifying the system. The C9 tail provides the hydrophobicity needed to partition into the bilayer core. |

The CMC is arguably the most critical parameter. Below the CMC, NG exists predominantly as monomers in solution. It is in this monomeric form that it first interacts with and partitions into the lipid bilayer.[4] As the total NG concentration surpasses the CMC, the formation of micelles provides the thermodynamic driving force for the complete disruption and solubilization of the membrane.[5]

The Lipid Bilayer: A Dynamic and Susceptible Interface

The lipid bilayer is not a static barrier but a fluid and dynamic assembly of amphipathic lipid molecules. Its susceptibility to detergent interaction is influenced by several factors:

-

Lipid Composition: The types of phospholipid headgroups (e.g., zwitterionic phosphatidylcholine vs. anionic phosphatidylglycerol) and the length and saturation of the acyl chains influence packing density and membrane fluidity.[6]

-

Cholesterol Content: The presence of cholesterol, a key component of many mammalian cell membranes, increases packing density and bilayer stiffness, which can alter the partitioning and solubilizing efficiency of detergents.[7][8]

-

Curvature and Defects: Highly curved regions of a membrane or packing defects can serve as initial insertion points for detergent monomers.[9]

Understanding the specific composition of the target membrane is crucial for predicting and controlling its interaction with NG.

The Three-Stage Mechanism of Membrane Solubilization

The interaction of NG with a lipid bilayer is not a single event but a progressive, concentration-dependent process that is broadly described by a three-stage model.[10] This model provides a robust framework for experimental design and data interpretation.

Stage 1: Monomer Partitioning and Membrane Saturation At NG concentrations below the CMC, individual detergent monomers partition from the aqueous phase into the outer leaflet of the lipid bilayer.[4][11] This process is primarily driven by the hydrophobic effect, where the nonpolar alkyl tail of NG seeks to escape the aqueous environment by inserting into the hydrophobic core of the membrane. This initial insertion increases the surface area of the outer leaflet and can induce membrane strain.

Stage 2: Transbilayer Movement and Permeabilization As the concentration of NG in the outer leaflet increases, a transmembrane concentration gradient is established. For solubilization to proceed efficiently, NG monomers must move from the outer to the inner leaflet, a process known as flip-flop.[11][12] Detergents with relatively fast flip-flop rates, like many non-ionic detergents, can rapidly equilibrate across both leaflets, leading to the saturation of the entire bilayer.[11] This saturation disrupts the ordered packing of the lipid acyl chains, increasing membrane fluidity and permeability, which can often be detected as leakage of internal contents.[13][14]

Stage 3: Mixed Micelle Formation and Solubilization Once the bilayer is saturated with NG and the total detergent concentration in the system exceeds the CMC, the membrane becomes thermodynamically unstable. The bilayer structure breaks down, and the lipids and membrane-associated proteins are incorporated into mixed micelles with the detergent.[5] These mixed micelles are soluble in the aqueous buffer, marking the complete solubilization of the membrane.[11]

Below is a visualization of this sequential mechanism.

Caption: The three-stage model of lipid bilayer solubilization by detergents.

Key Experimental Methodologies and Protocols

Characterizing the interaction between NG and a specific lipid bilayer system is essential for optimizing applications like membrane protein extraction. Several biophysical techniques provide quantitative data on the thermodynamics and kinetics of this process.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding process in a single experiment.[15] It is exceptionally powerful for dissecting the stages of detergent-lipid interaction.[16][17]

Experimental Causality: By titrating a concentrated solution of NG into a suspension of lipid vesicles (liposomes), one can monitor the heat of partitioning (Stage 1), the heat effects of membrane disruption (Stage 2), and the heat of micellization (Stage 3).[18] The shape of the resulting thermogram provides critical information on binding affinity, enthalpy (ΔH), and entropy (ΔS).[15]

Step-by-Step Protocol: ITC Analysis of NG-Liposome Interaction

-

Preparation of Reagents:

-

Prepare a stock solution of n-Nonyl-β-D-glucopyranoside (e.g., 50 mM) in the desired experimental buffer (e.g., PBS, Tris-HCl). Ensure the concentration is well above the CMC.

-

Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) at a known concentration (e.g., 5 mM) in the same buffer using the extrusion method.[10]

-

Thoroughly degas both the NG solution and the liposome suspension immediately before the experiment to prevent bubble formation.[19]

-

-

Instrument Setup (e.g., MicroCal iTC200):

-